A Technical Guide to the Predicted Spectroscopic Profile of 2-Amino-4-chloro-6-fluorophenol
A Technical Guide to the Predicted Spectroscopic Profile of 2-Amino-4-chloro-6-fluorophenol
Abstract
2-Amino-4-chloro-6-fluorophenol is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. A thorough structural characterization is paramount for its quality control and effective use in research and development. As experimental spectroscopic data for this specific molecule is not widely available in public repositories, this guide provides a comprehensive, in-depth analysis of its predicted spectroscopic signature across Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By leveraging established principles of spectroscopy and data from structurally analogous compounds, we present a robust, theoretical framework to aid researchers in the identification and characterization of this molecule.
Introduction: The Imperative for Spectroscopic Characterization
The precise arrangement of functional groups—hydroxyl, amino, chloro, and fluoro—on the benzene ring of 2-Amino-4-chloro-6-fluorophenol dictates its chemical reactivity, physical properties, and potential biological activity. Spectroscopic analysis provides an unambiguous "fingerprint" of this arrangement.
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NMR Spectroscopy elucidates the carbon-hydrogen framework, revealing the electronic environment and connectivity of each atom through chemical shifts and spin-spin coupling.
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IR Spectroscopy identifies the functional groups present by probing their characteristic vibrational frequencies.
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Mass Spectrometry determines the compound's exact molecular weight and offers structural clues through the analysis of its fragmentation patterns.
This document serves as a predictive guide, establishing a validated theoretical baseline for the expected spectroscopic data. The methodologies described herein are designed to be self-validating, ensuring that acquired experimental data can be confidently matched against these predictions.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The numbering convention used throughout this guide is presented below.
Caption: Structure and numbering of 2-Amino-4-chloro-6-fluorophenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. The presence of a fluorine atom (¹⁹F, spin I=½) will introduce characteristic splitting patterns in both the ¹H and ¹³C spectra, which are highly diagnostic.
Experimental Protocol: NMR Data Acquisition
A robust and reproducible protocol is critical for obtaining high-quality NMR data.
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Sample Preparation: Dissolve 5-10 mg of 2-Amino-4-chloro-6-fluorophenol in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Causality: DMSO-d₆ is chosen for its excellent solvating power for polar molecules like phenols and its ability to slow down the exchange rate of labile protons (OH and NH₂), allowing them to be observed as distinct signals.
-
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.
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Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
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-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
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Typical parameters: 1024-2048 scans, relaxation delay of 2 seconds, spectral width of 220-250 ppm.
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-
Data Processing: Process the raw data (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Reference the spectra to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm; δC ≈ 39.52 ppm).
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The aromatic region will feature two distinct signals corresponding to H3 and H5. Their chemical shifts are influenced by the electronic effects of the substituents. The -OH and -NH₂ groups are strong electron-donating groups, while -Cl and -F are electron-withdrawing via induction but weakly donating via resonance.
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H3 Signal: This proton is ortho to the electron-withdrawing chlorine atom and meta to the strongly donating amino group. It is expected to be the most downfield of the aromatic protons. It will be split by H5 (meta coupling) and by the fluorine atom at C6 (long-range coupling).
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H5 Signal: This proton is ortho to the fluorine atom and meta to the hydroxyl group. It is expected to be more upfield. It will be split by the fluorine atom at C6 (ortho coupling) and by H3 (meta coupling).
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Labile Protons: The chemical shifts of the -OH and -NH₂ protons are highly dependent on concentration and temperature but are expected in the downfield region in DMSO.[1]
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |
| -OH | 9.0 - 10.0 | Broad singlet | - | Phenolic protons are acidic and exhibit a downfield shift in H-bond accepting solvents like DMSO. |
| H3 | 7.0 - 7.2 | Doublet of doublets (dd) | ⁴JH-F ≈ 2-3 Hz, ⁴JH-H ≈ 2.5 Hz | Deshielded by adjacent Cl. Shows small meta H-H coupling and long-range H-F coupling. |
| H5 | 6.8 - 7.0 | Doublet of doublets (dd) | ³JH-F ≈ 8-10 Hz, ⁴JH-H ≈ 2.5 Hz | Shielded relative to H3. Shows large ortho H-F coupling and small meta H-H coupling.[2] |
| -NH₂ | 4.5 - 5.5 | Broad singlet | - | Typical range for aromatic amine protons in DMSO. Broadness is due to quadrupolar relaxation and exchange. |
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
The carbon signals will be significantly influenced by the substituents, especially the fluorine atom, which will cause large C-F couplings.
| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (¹J, ²J, ³J, Hz) | Rationale for Prediction |
| C6 | 150 - 155 | Doublet | ¹JC-F ≈ 240-250 Hz | Directly attached to fluorine, resulting in a very large one-bond coupling and a downfield shift.[3] |
| C1 | 145 - 150 | Doublet | ²JC-F ≈ 15-20 Hz | Carbon bearing the -OH group. Shows two-bond coupling to fluorine. |
| C2 | 135 - 140 | Doublet | ²JC-F ≈ 18-22 Hz | Carbon bearing the -NH₂ group. Also shows two-bond coupling to fluorine. |
| C4 | 120 - 125 | Doublet | ⁴JC-F ≈ 3-5 Hz | Carbon bearing the -Cl group. Long-range four-bond coupling to fluorine is expected. |
| C5 | 115 - 120 | Doublet | ³JC-F ≈ 7-9 Hz | C-H carbon showing three-bond coupling to fluorine. |
| C3 | 110 - 115 | Singlet (or very small d) | ⁵JC-F < 1 Hz | C-H carbon; five-bond coupling to fluorine is typically negligible. |
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is ideal for the rapid confirmation of functional groups. The spectrum will be dominated by absorptions from the O-H, N-H, and aromatic C=C bonds.
Experimental Protocol: ATR-IR Data Acquisition
Attenuated Total Reflectance (ATR) is a modern, rapid technique requiring minimal sample preparation.[4][5]
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Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond).
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Sample Application: Place a small amount of the solid 2-Amino-4-chloro-6-fluorophenol powder onto the ATR crystal.
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Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Co-add 16-32 scans over a range of 4000-400 cm⁻¹.
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Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. No further processing is usually required.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale for Prediction |
| 3450 - 3200 | Strong, Broad | O-H and N-H stretching | The presence of both hydroxyl and amino groups, capable of intermolecular hydrogen bonding, will result in a broad, overlapping band in this region.[6][7] |
| 3100 - 3000 | Medium | Aromatic C-H stretching | Characteristic stretching vibrations for sp² C-H bonds on the benzene ring. |
| 1620 - 1580 | Medium-Strong | N-H scissoring (bending) & Aromatic C=C stretching | The N-H bending vibration often overlaps with the aromatic ring stretching vibrations. |
| 1520 - 1450 | Strong | Aromatic C=C stretching | Multiple strong bands are characteristic of the benzene ring skeleton. |
| 1350 - 1250 | Strong | C-O stretching (phenol) | The C-O bond in phenols typically absorbs strongly in this region. |
| 1250 - 1200 | Strong | C-N stretching (aromatic amine) | The C-N stretching vibration for aromatic amines is found here. |
| 1150 - 1050 | Strong | C-F stretching | The C-F stretch is typically a very strong and reliable absorption.[8] |
| 850 - 750 | Strong | C-Cl stretching & C-H out-of-plane bending | The C-Cl stretch falls in this region, which is also part of the fingerprint region containing C-H bending modes.[9] |
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides the molecular weight and crucial structural information from fragmentation analysis.
Experimental Protocol: GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for analyzing volatile and thermally stable compounds like substituted phenols.
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Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the compound in a suitable solvent like methanol or dichloromethane.
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GC Separation:
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Injector: 250 °C, splitless mode.
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Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
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Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
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-
MS Detection:
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Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard, robust method that produces reproducible fragmentation patterns.
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Mass Analyzer: Quadrupole or Ion Trap.
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Scan Range: m/z 40-300.
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Predicted Mass Spectrum Analysis
The molecular formula is C₆H₅ClFNO. The calculated monoisotopic mass is 161.0047 u .
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Molecular Ion (M⁺): The key feature will be the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks:
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m/z 161: Corresponding to the [C₆H₅³⁵ClFNO]⁺ ion. This will be the more intense peak (M⁺).
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m/z 163: Corresponding to the [C₆H₅³⁷ClFNO]⁺ ion. Its intensity will be approximately one-third of the m/z 161 peak (M+2). This 3:1 isotopic pattern is a definitive indicator of a single chlorine atom.[10]
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Key Fragmentation Pathways: EI-MS induces fragmentation, providing structural clues. The most likely fragmentation pathways are initiated by the cleavage of bonds adjacent to the functional groups.
Caption: Predicted major fragmentation pathways for 2-Amino-4-chloro-6-fluorophenol in EI-MS.
| Predicted m/z | Relative Intensity | Identity of Fragment | Proposed Fragmentation Pathway |
| 161, 163 | High | [C₆H₅ClFNO]⁺˙ | Molecular Ion (M⁺, M+2) |
| 133, 135 | Medium | [C₅H₅ClFNO]⁺˙ | Loss of carbon monoxide (CO) from the phenolic hydroxyl group, a common fragmentation for phenols.[11] |
| 134, 136 | Medium | [C₅H₄ClFO]⁺˙ | Loss of hydrogen cyanide (HCN) from the amino group and adjacent ring carbon. |
| 126 | Low | [C₆H₅FNO]⁺ | Loss of a chlorine radical (•Cl). |
Conclusion
This guide establishes a comprehensive, theoretically grounded spectroscopic profile for 2-Amino-4-chloro-6-fluorophenol. The predicted data presented in the tables and the robust analytical protocols provide a powerful toolkit for any researcher, scientist, or drug development professional working with this compound. The unique signatures, particularly the H-F and C-F couplings in NMR and the distinct chlorine isotopic pattern in MS, serve as definitive markers for structural confirmation. This predictive framework is designed to accelerate research by providing a reliable reference against which experimental data can be validated.
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